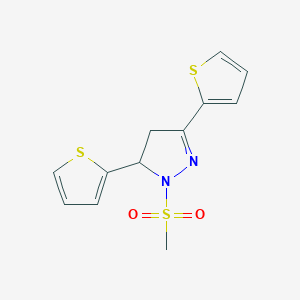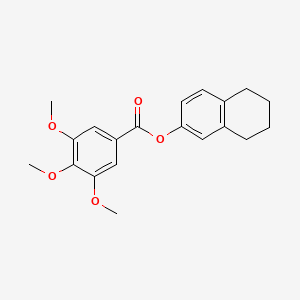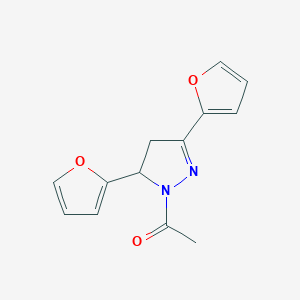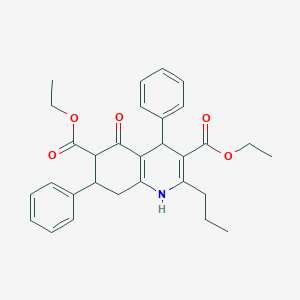
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
Descripción general
Descripción
1-(Methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole, also known as L701,324, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. In
Mecanismo De Acción
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole acts as a selective antagonist of the glycine site on the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the glycine site, this compound prevents the activation of the NMDA receptor, which in turn reduces the influx of calcium ions into the cell. This reduction in calcium influx has been shown to have neuroprotective effects and to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can help to prevent neuronal damage and improve cognitive function. Additionally, this compound has been shown to increase the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that can help to reduce anxiety and prevent seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is its selectivity for the glycine site on the NMDA receptor. This selectivity allows for more precise targeting of this receptor and reduces the potential for off-target effects. Additionally, this compound has been shown to have good bioavailability and to cross the blood-brain barrier.
One limitation of this compound is its relatively low potency compared to other NMDA receptor antagonists. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. NMDA receptor dysfunction has been implicated in the pathogenesis of Alzheimer's disease, and this compound may be able to improve cognitive function in patients with this condition.
Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. For example, this compound may be used in combination with antidepressants or antipsychotics to improve their effectiveness and reduce their side effects.
Conclusion:
In conclusion, this compound is a compound that has shown promise in the treatment of various neurological and psychiatric disorders. Its selective antagonism of the glycine site on the NMDA receptor has been shown to have neuroprotective effects and to improve cognitive function. While there are some limitations to its use, this compound remains an important area of research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing neuropathic pain, preventing seizures, and improving cognitive function in animal models. Additionally, this compound has shown promise in the treatment of schizophrenia, depression, and anxiety disorders.
Propiedades
IUPAC Name |
2-methylsulfonyl-3,5-dithiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S3/c1-19(15,16)14-10(12-5-3-7-18-12)8-9(13-14)11-4-2-6-17-11/h2-7,10H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPBAMAQTYVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{1-[4-allyl-5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4109544.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4109548.png)
![1-benzoyl-1a-(2-furoyl)-1-methyl-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4109559.png)
![ethyl 1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4109576.png)

![N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4109596.png)
![N-cyclohexyl-N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4109601.png)
![4-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B4109602.png)
